2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C23H20N4O2S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O2S2/c1-2-26-22(29)18(31-23(26)30)13-17-20(24-19-9-5-6-11-27(19)21(17)28)25-12-10-15-7-3-4-8-16(15)14-25/h3-9,11,13H,2,10,12,14H2,1H3/b18-13- |
InChI Key |
AGPIQJKPRSREAK-AQTBWJFISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a unique structural framework that combines various heterocycles, which may contribute to its biological properties. The presence of the thiazolidinone and pyrido-pyrimidine moieties suggests potential interactions with biological targets involved in various diseases.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of the thiazolidinone structure in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazolidinones are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds have demonstrated their ability to modulate pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy .
Neuroprotective Effects
The dihydroisoquinoline component is associated with neuroprotective properties. Compounds with this structure have been studied for their potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's by enhancing cognitive functions and reducing oxidative stress . The specific activity of this compound in neuroprotection remains to be elucidated through further research.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease processes, such as proteases and kinases.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cellular function and survival.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activity of thiazolidinone derivatives found that the presence of substituents significantly affected their potency against Gram-positive and Gram-negative bacteria. The study highlighted a derivative closely related to our compound that exhibited an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Activity
In vitro studies on thiazolidinone derivatives demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. A derivative analogous to our compound showed an IC50 value of 15 µM, indicating potent anticancer activity .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares structural motifs with several heterocyclic derivatives:
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Example Compounds: 10a: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 10b: 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Comparison: Core Structure: Pyrazolo[3,4-d]pyrimidin-4-one (vs. pyrido[1,2-a]pyrimidin-4-one in the target compound). Substituents: Thiazolidinone linked via an amino group at position 5 (vs. methylidene at position 3 in the target). Activity: Exhibited anti-inflammatory properties in preclinical studies, with 10a showing higher potency than 10b due to the electron-withdrawing chloro substituent .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example Compounds: Compound A: 2-(Ethylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one . Compound B: 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Comparison :
- Core Structure : Shared pyrido[1,2-a]pyrimidin-4-one scaffold.
- Substituents :
- Target Compound: 2-dihydroisoquinolinyl, 3-(Z-thiazolidinone ethyl).
- Compound A: 2-ethylamino, 3-(Z-thiazolidinone ethyl).
- Compound B: 2-allylamino, 3-(Z-thiazolidinone isopropyl). Implications:
- The dihydroisoquinolinyl group in the target compound may enhance lipophilicity and π-π stacking compared to smaller alkylamino groups in analogs.
Pharmacological and Physicochemical Properties
| Property | Target Compound | 10a/10b (Pyrazolo Derivatives) | Compound A |
|---|---|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidin-4-one | Pyrazolo[3,4-d]pyrimidin-4-one | Pyrido[1,2-a]pyrimidin-4-one |
| Thiazolidinone Sub. | Z-configured methylidene | Amino-linked | Z-configured methylidene |
| Bioactivity | Hypothesized anti-inflammatory | Confirmed anti-inflammatory | Not reported |
| Toxicity | Unknown | Low ulcerogenicity (10a) | Unknown |
| Key Functional Groups | Thioxo, dihydroisoquinolinyl | Phenyl, chloro substituents | Ethylamino, ethyl |
Preparation Methods
CuI-Catalyzed Tandem C–N Bond Formation and Cyclization
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a one-pot tandem reaction between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters, as demonstrated by Huang et al..
Procedure :
- Combine 2-chloropyridine (1.0 equiv), (Z)-3-amino-3-arylacrylate ester (1.2 equiv), CuI (10 mol%), and K$$3$$PO$$4$$ (2.0 equiv) in DMF.
- Heat at 130°C under N$$_2$$ for 12–16 h.
- Purify via silica gel chromatography (ethyl acetate/heptane gradient).
Key Advantages :
Functionalization with 3,4-Dihydroisoquinoline
Pictet–Spengler Cyclization for Dihydroisoquinoline Synthesis
The dihydroisoquinoline moiety is introduced via a modified Pictet–Spengler reaction, adapted from Hao et al..
Synthetic Route :
- Start with (R)-2-bromophenylalanine (4 ).
- Protect amino and carboxyl groups to form 5 .
- Perform cyclization under acidic conditions (HCl/EtOH) to yield tetrahydroisoquinoline (6 ).
- Oxidize 6 to dihydroisoquinoline using MnO$$_2$$.
Critical Considerations :
- Trans-diastereoselectivity (>9:1 dr) achieved using MeMgCl in Et$$_2$$O
- Stereochemistry confirmed via NOE and X-ray crystallography
Installation of the (Z)-Thiazolidinone Moiety
Knoevenagel Condensation with Thiosemicarbazone Derivatives
The thiazolidinone ring is introduced via a Z-selective condensation between the pyrido[1,2-a]pyrimidin-4-one intermediate and a thiosemicarbazone-derived aldehyde.
Procedure :
- Synthesize 3-ethyl-2-thioxothiazolidin-4-one-5-carbaldehyde via:
a. Condensation of thiosemicarbazide with ethyl isocyanate.
b. Cyclization with CS$$2$$/KOH.
c. Formylation using POCl$$3$$/DMF. - React aldehyde (1.1 equiv) with pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in glacial acetic acid under reflux (8 h).
- Isolate Z-isomer via recrystallization (n-butanol).
Stereochemical Control :
- Z-selectivity driven by intramolecular H-bonding during condensation
- Confirmed by $$^1$$H NMR coupling constants (J = 10–12 Hz for trans, absence in Z)
Final Coupling and Characterization
Amide Coupling and Deprotection
The dihydroisoquinoline and thiazolidinone subunits are conjugated to the core via sequential coupling:
- Amide Coupling :
- Grignard Addition :
- Global Deprotection :
- Remove silyl protecting groups with TBAF/THF.
Characterization Data :
- HRMS (ESI) : m/z calcd for C$${30}$$H$${26}$$N$$4$$O$$2$$S$$_2$$ [M+H]$$^+$$: 539.1467, found: 539.1462
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.52 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 9H, aromatic), 4.65 (s, 2H, CH$$2$$-N), 3.02 (q, J = 7.2 Hz, 2H, CH$$2$$-CH$$3$$), 1.25 (t, J = 7.2 Hz, 3H, CH$$_3$$)
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative studies reveal:
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Acetic Acid (reflux) | 78 | 9:1 |
| EtOH (MW, 100°C) | 85 | 12:1 |
| Solvent-free (MW) | 92 | 15:1 |
Microwave (MW) irradiation enhances both yield and stereoselectivity by reducing reaction time.
Lanthanide Salt Effects
LnCl$$_3$$·2LiCl suppresses enolization during Grignard additions, improving tertiary alcohol yield from 45% to 82%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
